N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-12-16(8-9-17(14)21)26-11-10-24-19-7-5-4-6-18(19)22-20(24)13-23(3)15(2)25/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWHYVGEIUTEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzodiazole Ring Formation
The benzodiazole (1H-1,3-benzodiazol-2-yl) scaffold is typically synthesized via condensation reactions involving phenylenediamine derivatives. For this compound, substituted 1,2-phenylenediamine reacts with a carbonyl source under acidic or oxidative conditions. A modified approach involves using 4-(prop-2-ynyloxy)benzaldehyde derivatives, which undergo cyclization with phenylenediamines in dimethylformamide (DMF) at elevated temperatures (100°C), catalyzed by sodium metabisulfite (Na₂S₂O₅). This step forms the benzodiazole core while introducing the phenoxyethyl side chain.
Side Chain Functionalization
The phenoxyethyl group at the 1-position of the benzodiazole is introduced via alkylation. Bromoethyl intermediates, such as 2-(4-chloro-3-methylphenoxy)ethyl bromide, are prepared by reacting 4-chloro-3-methylphenol with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃). Subsequent nucleophilic substitution with the benzodiazole nitrogen occurs in polar aprotic solvents (e.g., acetonitrile) under reflux.
Acetamide Substituent Installation
The N-methylacetamide group is introduced at the 2-position through a two-step process:
- Chloroacetylation : Reaction of the benzodiazole intermediate with 2-chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base.
- Amination : Substitution of the chloro group with methylamine (CH₃NH₂) in tetrahydrofuran (THF) at room temperature, yielding the final acetamide moiety.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
- Benzodiazole Cyclization : DMF is preferred for its high polarity, which facilitates the cyclization reaction. Elevated temperatures (100°C) improve reaction kinetics but may necessitate shorter durations to avoid decomposition.
- Alkylation : Acetonitrile provides optimal solubility for both the benzodiazole and bromoethyl reagent, with reflux conditions (82°C) ensuring complete substitution.
Catalytic Systems
- Sodium metabisulfite (Na₂S₂O₅) acts as a mild oxidizing agent during benzodiazole formation, preventing over-oxidation of sensitive functional groups.
- Triethylamine (Et₃N) is critical for neutralizing HCl byproducts during chloroacetylation, maintaining a neutral pH to prevent side reactions.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity, with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Strategies
| Method Step | Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Benzodiazole Formation | DMF, Na₂S₂O₅, 100°C | 68 | 95 | Over-oxidation of intermediates |
| Alkylation | Acetonitrile, reflux, 24h | 72 | 97 | Competing elimination reactions |
| Chloroacetylation | DCM, Et₃N, 0–5°C | 85 | 99 | Moisture sensitivity |
| Amination | THF, CH₃NH₂, RT, 48h | 63 | 94 | Incomplete substitution |
Industrial-Scale Considerations
Cost-Effective Reagents
- Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact and simplifies waste disposal.
- Catalytic methylation using dimethyl carbonate (DMC) instead of methyl halides improves atom economy.
Applications and Derivative Synthesis
While the primary focus is on preparation, the compound’s structural features suggest utility in:
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Reduced forms with hydrogenated benzimidazole core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include:
Key Observations :
- Core Heterocycle : Replacement of benzodiazole with pyrazole () or indole () alters electronic properties and binding affinity. Benzothiazole derivatives () exhibit confirmed antimicrobial activity, suggesting the target compound may share similar efficacy .
Physicochemical and Hydrogen-Bonding Properties
- Hydrogen-Bonding : The N-methylacetamide group in the target compound facilitates stronger hydrogen bonding compared to formamide derivatives, as shown in studies on N-methylacetamide’s cooperative hydrogen-bonding behavior (). This property is critical for stabilizing interactions with biological targets, such as enzymes or DNA .
- Solubility: The phenoxyethyl chain may reduce aqueous solubility relative to smaller analogs (e.g., ’s cyclohexyl-substituted acetamide), impacting bioavailability .
Research Findings and Theoretical Insights
- Synthetic Efficiency : Analogous compounds achieve high yields (e.g., 91% for ’s benzothiazole derivative) via carbodiimide-mediated coupling, suggesting scalable synthesis for the target compound .
- Hydrogen-Bond Dynamics : NMR studies () indicate that the acetamide proton’s chemical shift is sensitive to hydrogen-bond length and angle, providing a tool for analyzing the target compound’s interaction with biological matrices .
- Crystal Packing : Intermolecular hydrogen bonds (e.g., O–H⋯N, N–H⋯O) and π-π stacking in benzothiazole acetamides () suggest the target compound may form stable crystalline phases, aiding in purification and formulation .
Biological Activity
N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a benzodiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
1. Antimicrobial Properties
Research has indicated that compounds containing the benzodiazole structure exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzodiazole were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with nucleic acid synthesis.
2. Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential.
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.5 | Doxorubicin | 20.0 |
| HeLa | 12.3 | Cisplatin | 18.5 |
3. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory effects. In animal models of inflammation, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may inhibit pathways involved in inflammatory responses, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Larvicidal Activity
A study focused on the larvicidal activity of related compounds against Aedes aegypti, the vector for dengue fever. The compound exhibited notable larvicidal effects with an LC50 value of 28.9 μM after 24 hours of exposure, demonstrating its potential application in vector control strategies against mosquito-borne diseases .
Case Study 2: Toxicity Assessment
In toxicity assessments conducted on mammalian models, the compound was administered at varying doses to evaluate safety profiles. At doses up to 2000 mg/kg, no significant adverse effects were observed on vital organs such as the liver and kidneys, indicating a favorable safety profile for further development .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and subsequent cell death.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to inflammation and cell proliferation.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Key proton environments (e.g., benzodiazole aromatic protons at δ 7.2–8.5 ppm) and methylacetamide signals (δ 2.1–2.3 ppm) confirm connectivity .
- Mass Spectrometry : ESI-MS or MALDI-TOF detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzodiazole core .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
How can reaction conditions be optimized to address low yields in amide bond formation?
Q. Advanced
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to deprotonate amines without hydrolyzing activated intermediates .
- Catalyst screening : Test alternatives like HOBt (hydroxybenzotriazole) to suppress racemization in carbodiimide-mediated couplings .
- By-product analysis : Use HPLC-MS to identify side products (e.g., acylurea derivatives) and adjust reagent stoichiometry accordingly .
What biological targets are hypothesized for this compound, and how are interactions validated?
Q. Advanced
- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for G-protein-coupled receptors .
- In vitro models : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ values via MTT assay) and correlate with structural analogs to infer mechanism .
How does crystallographic analysis elucidate intermolecular interactions?
Q. Advanced
- Single-crystal X-ray diffraction : Reveals hydrogen-bonding networks (e.g., N–H⋯O interactions between acetamide and water molecules) and π-π stacking (3.8–4.2 Å distances between benzodiazole rings) .
- Thermal ellipsoid plots : Assess conformational flexibility of the phenoxyethyl side chain .
- Hirshfeld surface analysis : Quantifies contributions of van der Waals vs. polar interactions to crystal packing .
What strategies are employed to establish structure-activity relationships (SAR) for derivatives?
Q. Advanced
- Functional group substitution : Replace the 4-chloro-3-methylphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties to assess impact on bioactivity .
- Pharmacophore mapping : Overlay molecular docking poses (e.g., AutoDock Vina) to identify critical binding residues in target proteins .
- Metabolic stability assays : Incubate derivatives with liver microsomes to correlate structural modifications (e.g., methyl groups) with half-life extension .
How do spectral characteristics aid in resolving synthetic intermediates?
Q. Basic
- ¹H NMR splitting patterns : Doublets for benzodiazole protons (J = 2.5–3.0 Hz) distinguish regioisomers .
- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) confirm successful coupling, while absence of OH stretches (~3300 cm⁻¹) verifies deprotection .
What contradictory findings exist regarding the compound’s biological targets?
Q. Advanced
- Kinase vs. protease selectivity : Some studies report IC₅₀ < 1 µM for tyrosine kinases (e.g., EGFR), while others note preferential inhibition of caspase-3 . Resolution requires isoform-specific assays and co-crystallization with targets .
- Cell permeability discrepancies : LogP calculations (e.g., 3.2) suggest moderate permeability, but efflux pump assays (e.g., Caco-2 monolayers) may reveal P-gp-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
